

Spectroscopic Profile of 1,2-Epoxydecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Epoxydecane

Cat. No.: B7799648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Epoxydecane**, a valuable epoxide intermediate in organic synthesis and drug development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for **1,2-Epoxydecane** is $C_{10}H_{20}O$, with a molecular weight of 156.27 g/mol .^[1] Its structure consists of a ten-carbon aliphatic chain with an epoxide ring at the C1 and C2 positions. This distinct structural feature gives rise to characteristic spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,2-Epoxydecane**, both 1H and ^{13}C NMR provide key insights into its structure.

Table 1: 1H NMR Spectroscopic Data for **1,2-Epoxydecane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.9	m	1H	H-2 (methine)
~2.7	t	1H	H-1a (methylene)
~2.4	dd	1H	H-1b (methylene)
~1.5	m	2H	H-3 (methylene)
~1.2-1.4	m	12H	H-4 to H-9 (methylenes)
~0.9	t	3H	H-10 (methyl)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a representative summary.

Table 2: ^{13}C NMR Spectroscopic Data for **1,2-Epoxydecane**

Chemical Shift (δ) ppm	Assignment
~52.4	C-2 (methine)
~47.1	C-1 (methylene)
~32.5	C-3
~31.9	C-8
~29.5	C-7
~29.3	C-6
~26.4	C-4
~22.7	C-9
~14.1	C-10

Note: The assignments are based on established chemical shift predictions and correlations for epoxides and long-chain alkanes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The epoxide ring in **1,2-Epoxydecane** has characteristic vibrational modes.

Table 3: IR Spectroscopic Data for **1,2-Epoxydecane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3040-2985	Medium	C-H stretch (epoxide ring)
2960-2850	Strong	C-H stretch (aliphatic chain)
~1465	Medium	C-H bend (methylene)
~1250	Strong	C-O stretch (asymmetric ring stretch)
~915-830	Medium-Strong	C-O stretch (symmetric ring stretch)
~722	Weak	Methylene rock

Note: The spectrum is typically acquired on a neat liquid film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,2-Epoxydecane**, electron ionization (EI) is a common technique.

Table 4: Mass Spectrometry Data for **1,2-Epoxydecane**

m/z	Relative Intensity (%)	Assignment
156	Low	$[M]^+$ (Molecular ion)
127	Moderate	$[M - C_2H_5]^+$
113	Moderate	$[M - C_3H_7]^+$
99	Moderate	$[M - C_4H_9]^+$
85	High	$[M - C_5H_{11}]^+$
71	High	$[M - C_6H_{13}]^+$
57	Very High	$[C_4H_9]^+$ (Base Peak)
43	High	$[C_3H_7]^+$

Note: The fragmentation pattern is characterized by the cleavage of the alkyl chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

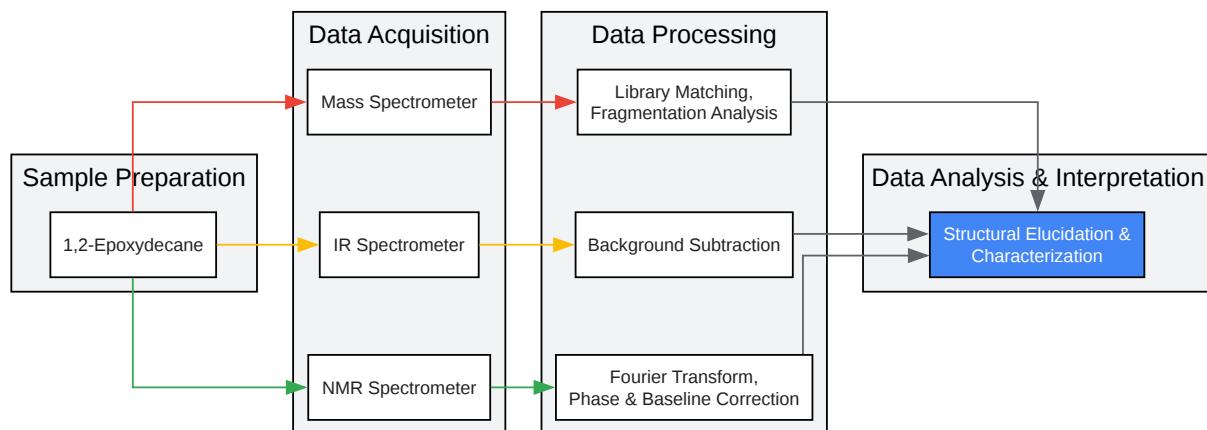
NMR Spectroscopy

- Sample Preparation: A small amount of **1,2-Epoxydecane** (typically 5-20 mg for 1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., $CDCl_3$, 0.5-0.7 mL) in a standard 5 mm NMR tube.[\[2\]](#)
- Instrument Parameters: The sample is placed in a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
 - 1H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: A proton-decoupled experiment is typically used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans

and a longer acquisition time are necessary.

- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy


- Sample Preparation: For a liquid sample like **1,2-Epoxydecane**, a "neat" spectrum is typically obtained.^[3] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.^{[3][4]}
- Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.
- Spectral Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. For direct infusion, a small amount of the sample is dissolved in a volatile solvent.
- Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z .

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a compound like **1,2-Epoxydecane** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **1,2-Epoxydecane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Epoxydecane, 97% | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. webassign.net [webassign.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Epoxydecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7799648#spectroscopic-data-of-1-2-epoxydecane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com